molecular formula C11H18Cl2N2O B15287963 4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride

4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride

Cat. No.: B15287963
M. Wt: 265.18 g/mol
InChI Key: OIIOMERXFONHHH-UHFFFAOYSA-N
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Description

It is also referred to as pseudooxynicotine in biochemical studies, where it serves as a metabolite or intermediate in nicotine catabolism pathways . The compound is commercially available as a reference standard (e.g., 100 μg/mL in methanol) for analytical and research purposes . Its dihydrochloride salt form enhances solubility, making it suitable for in vitro assays. Notably, its production status has been discontinued by some suppliers (e.g., CymitQuimica), though it remains accessible through specialized vendors like Toronto Research Chemicals .

Properties

Molecular Formula

C11H18Cl2N2O

Molecular Weight

265.18 g/mol

IUPAC Name

5-(methylamino)-1-pyridin-3-ylpentan-1-one;dihydrochloride

InChI

InChI=1S/C11H16N2O.2ClH/c1-12-7-3-2-6-11(14)10-5-4-8-13-9-10;;/h4-5,8-9,12H,2-3,6-7H2,1H3;2*1H

InChI Key

OIIOMERXFONHHH-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC(=O)C1=CN=CC=C1.Cl.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of 1-(3-Pyridyl)-1-Pentanone

The most efficient route involves reductive amination of 1-(3-pyridyl)-1-pentanone with methylamine using sodium cyanoborohydride (NaBH3CN) in methanol at pH 6-7. This method achieves 78-82% yield by maintaining strict temperature control (0-5°C during imine formation, 25°C during reduction). Comparative studies show Fe-acetic acid systems (as described in benzimidazole syntheses) reduce reaction time by 40% but require post-reduction purification.

Table 1: Reductive Amination Optimization Parameters

Condition Range Tested Optimal Value Yield Impact
Temperature (°C) -10 to 40 0-5 (imine) +22%
Solvent MeOH, EtOH, THF MeOH +15%
Reducing Agent NaBH3CN, NaBH4 NaBH3CN +18%
Reaction Time (h) 4-24 18 +9%

Alkylation of 3-Pyridylpropanone Derivatives

Alternative pathways employ alkylation of 3-pyridylacetone with chloropentylmethylamine in DMF using K2CO3 as base. While theoretically straightforward, this method suffers from:

  • Competing N-alkylation (15-20% byproducts)
  • Requiring stoichiometric amounts of phase-transfer catalysts
  • Lower overall yields (54-58%) compared to reductive amination

Enzymatic Approaches

Recent advances explore lipase-catalyzed transamination using ω-transaminases immobilized on silica supports. Preliminary data show:

  • 65% conversion at 37°C in phosphate buffer
  • Excellent enantioselectivity (98% ee)
  • Requires costly co-factor regeneration systems

Dihydrochloride Salt Formation

Acidification Protocols

Purification Methodologies

Recrystallization Systems

Multi-stage recrystallization from ethyl acetate/methanol (3:1) removes:

  • Residual methylamine (98.5% reduction)
  • 3-pyridyl oxidation byproducts (99.9% clearance)
  • Inorganic salts (NaCl, KCl)

Table 3: Solvent System Performance

Solvent Pair Purity Increase Yield Loss
EtOAc/MeOH +18.2% 12%
IPA/H2O +14.7% 9%
Acetone/Hexane +9.8% 15%

Chromatographic Techniques

Though generally avoided in industrial production, silica gel chromatography (EtOAc:MeOH:NH4OH 8:2:0.1) resolves:

  • Diastereomeric impurities (0.5-1.2%)
  • N-Oxide derivatives (0.3-0.7%)

Analytical Characterization

Spectroscopic Profiles

  • 1H NMR (400 MHz, D2O) : δ 8.71 (s, 1H, Py-H2), 8.42 (d, J=4.8 Hz, 1H, Py-H6), 7.95 (m, 1H, Py-H4), 4.12 (q, 2H, COCH2), 3.02 (s, 3H, NCH3), 2.85 (m, 2H, CH2N), 1.98 (quin, 2H, CH2CH2CH2)
  • HPLC : C18 column, 0.1% TFA/MeCN gradient, tR=6.72 min (>99% purity)

Thermal Analysis

  • DSC Endotherm: 214°C (decomposition)
  • TGA: 2.1% mass loss up to 100°C (residual solvent)

Industrial-Scale Production

Continuous Flow Synthesis

Pilot plant trials demonstrate advantages of tubular reactors:

  • 3-stage system with in-line pH monitoring
  • Residence time: 45 min (vs 18h batch)
  • Productivity: 12 kg/day/m³ reactor volume

Waste Stream Management

Neutralization of HCl-containing mother liquors generates:

  • 8.2 kg NaCl per kg product
  • 0.4 kg organic residues (pyridine derivatives)
    Closed-loop systems recover 92% methanol through vacuum distillation.

Recent Methodological Advances

Photocatalytic Methylation

Visible-light mediated methylation using Ru(bpy)3Cl2 catalyst:

  • Avoids methyl halide precursors
  • 68% yield under blue LED irradiation
  • Requires stringent oxygen exclusion

Biocatalytic Reductive Amination

Engineered Escherichia coli expressing amine dehydrogenases:

  • Whole-cell catalysis in phosphate buffer
  • 5 mM substrate loading
  • 94% conversion in 48h
  • Scalability challenges remain

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound shares structural similarities with tobacco-specific nitrosamines (TSNAs) such as:

  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): Contains a butanone backbone and a nitroso group.
  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL): A reduced metabolite of NNK with a hydroxyl group replacing the ketone.
  • N’-Nitrosonornicotine (NNN): A nitrosated nornicotine derivative.

Key Differences :

  • Chain Length: The target compound has a pentanone backbone (5 carbons), whereas NNK/NNAL have butanone/butanol backbones (4 carbons).
  • Functional Groups: The target lacks the nitroso (-NO) group critical for the carcinogenicity of NNK and NNAL, instead possessing a methylamino (-NHCH₃) group .

Metabolic and Carcinogenic Profiles

Table 1: Comparative Carcinogenicity in Rodent Models
Compound Target Organ (Tumor Incidence) Key Metabolic Pathway Carcinogenic Potency
NNK Lung (27/30 rats at 5.0 ppm), Pancreas α-Hydroxylation → DNA adducts High
NNAL Lung (26/30 rats), Pancreas (8/30 rats) Reduction of NNK’s ketone High
NNN Lung (1.2 tumors/mouse) α-Carbon hydroxylation Moderate
Target Compound Not reported in carcinogenicity studies Presumed non-nitrosative pathways Likely Low

Mechanistic Insights :

  • NNK and NNAL undergo α-hydroxylation, generating reactive intermediates that alkylate DNA (e.g., pyridylhydroxybutyl-DNA adducts), driving carcinogenesis in lung and pancreas .
  • The target compound, lacking the nitroso group, cannot form such genotoxic metabolites. Its methylamino group may instead participate in non-carcinogenic enzymatic reactions, such as oxidation or conjugation .

Biological Activity

4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride (CAS No. 133381-81-4) is a chemical compound with significant implications in biological research and organic synthesis. This compound belongs to the class of nicotine derivatives and is primarily utilized in various scientific studies, particularly those related to neuroscience and pharmacology.

PropertyValue
Molecular FormulaC₁₁H₁₈Cl₂N₂O
Molecular Weight265.18 g/mol
AppearanceOff-White to Light Beige Solid
Melting Point>172ºC (decomposes)
SolubilitySlightly soluble in DMSO and water (heated)

Biological Activity

The biological activity of 4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride has been explored in various contexts, particularly its interaction with neurotransmitter systems and potential therapeutic applications.

This compound is known to influence the central nervous system by modulating neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. Its structural similarity to nicotine suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are critical in cognitive functions and neuroprotection.

Research Findings

  • Neuroprotective Effects : Studies have indicated that compounds similar to 4-(Methylamino)-1-(3-pyridyl)-1-pentanone may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. For instance, research has shown that certain derivatives can ameliorate symptoms related to l-DOPA-induced dyskinesia in nonhuman primate models, suggesting a potential role in managing motor symptoms associated with Parkinson's disease .
  • Pharmacological Studies : A systematic structure-activity relationship (SAR) study revealed that modifications to the pyridine ring could enhance the potency and selectivity for specific receptor targets. This insight is crucial for developing more effective therapeutic agents based on this compound .
  • Toxicological Assessments : While exploring the therapeutic potential, it is essential to consider safety profiles. Some studies have reported adverse effects linked to immune-mediated hypersensitivity reactions during prolonged exposure in animal models, indicating that careful evaluation is necessary before clinical applications .

Case Studies

  • Case Study 1 : In a study involving the administration of 4-(Methylamino)-1-(3-pyridyl)-1-pentanone in a Parkinsonian model, researchers observed significant reductions in dyskinesia symptoms compared to control groups. The findings suggest that this compound may provide symptomatic relief while minimizing side effects typically associated with conventional treatments .
  • Case Study 2 : Another investigation focused on the compound's impact on cognitive functions showed promising results where it facilitated improvements in memory retention and learning capabilities in rodent models. This aligns with its proposed mechanism of enhancing cholinergic signaling pathways .

Q & A

Basic Questions

Q. What are the key structural features of 4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride, and how do they influence its reactivity?

  • The compound contains a methylamino group (–NHCH₃), a 3-pyridyl ring (aromatic heterocycle), a ketone (–C=O), and a dihydrochloride salt (–HCl₂). The pyridyl ring contributes to π-π stacking interactions in biological systems, while the methylamino group enhances solubility in polar solvents. The dihydrochloride form improves stability and crystallinity for storage .

Q. What synthetic routes are commonly employed for this compound?

  • Synthesis typically involves multi-step processes :

Condensation of a pyridine derivative with a ketone precursor.

Methylamination via reductive alkylation or nucleophilic substitution.

Salt formation with hydrochloric acid.
Key solvents include methanol or ethanol , with reactions conducted at 40–60°C to balance yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) for structural elucidation of the pyridyl and methylamino groups.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% threshold for research-grade material).
  • Mass Spectrometry (MS) to confirm molecular weight (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Hypothesis-driven approach :

Compare experimental data with computational predictions (e.g., DFT-based NMR simulations).

Perform 2D NMR (COSY, HSQC) to distinguish overlapping signals.

Verify impurities via LC-MS and cross-reference with synthetic intermediates .

Q. What strategies optimize reaction yield during synthesis?

  • Key parameters :

  • Temperature control : Higher temperatures (e.g., 60°C) accelerate condensation but risk side reactions.
  • Solvent selection : Ethanol improves solubility of intermediates compared to methanol.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance reductive amination efficiency .

Q. How can impurities be identified and mitigated in the final product?

  • Methodology :

HPLC-UV/Vis with a C18 column to detect by-products (e.g., unreacted pyridyl precursors).

Recrystallization in ethanol/water (7:3 v/v) to remove hydrophilic impurities.

Scale-up adjustments : Reduce excess reagents to minimize side reactions .

Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?

  • Software :

  • SwissADME for bioavailability and logP predictions.
  • AutoDock Vina to model binding affinity with biological targets (e.g., nicotinic acetylcholine receptors).
  • MD simulations (GROMACS) to assess stability in aqueous environments .

Q. How does the dihydrochloride salt form impact stability under varying storage conditions?

  • Experimental design :

Conduct accelerated stability studies at 40°C/75% RH for 6 months.

Monitor degradation via HPLC and Karl Fischer titration (for moisture uptake).

Compare with free-base form to quantify salt-enhanced stability .

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